![molecular formula C19H18F3N7O B10992715 {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10992715.png)
{4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic molecule featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and triazolopyrazine intermediates, followed by their coupling.
Synthesis of 4,6-dimethylpyrimidin-2-amine: This intermediate can be synthesized by the reaction of acetylacetone with guanidine under basic conditions.
Preparation of 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine: This involves the cyclization of appropriate hydrazine derivatives with trifluoroacetic acid.
Coupling Reaction: The final step involves the coupling of the pyrimidine and triazolopyrazine intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of triazolo-pyrazines have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain triazolo-pyrazine derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that our compound could be a candidate for further investigation in cancer therapy .
Antidiabetic Potential
The compound's structural similarity to known dipeptidyl peptidase IV (DPP-IV) inhibitors suggests its potential as an antidiabetic agent. Research has shown that inhibitors of DPP-IV can improve glycemic control in diabetic patients. The presence of the pyrimidine moiety may enhance binding affinity to the DPP-IV enzyme, facilitating further studies on its efficacy in managing diabetes .
Neuroprotective Effects
Preliminary research indicates that compounds containing the triazolo-pyrazine scaffold may possess neuroprotective properties. By modulating neurotransmitter systems or reducing oxidative stress, these compounds could be beneficial in treating neurodegenerative diseases. Studies exploring the neuroprotective mechanisms of similar compounds could provide insights into the therapeutic potential of this compound .
Case Studies
Mechanism of Action
The mechanism of action of {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance its binding affinity and metabolic stability, while the heterocyclic rings could facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethylpyrimidin-2-amine: A precursor in the synthesis of the target compound.
3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine: Another precursor used in the synthesis.
Benzimidazole derivatives: Similar in structure and often used in medicinal chemistry.
Uniqueness
The uniqueness of {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone lies in its combination of multiple heterocyclic rings and functional groups, which can confer unique chemical and biological properties not found in simpler compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Biological Activity
The compound {4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone represents a class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrimidine moiety linked to a phenyl group and a triazolo-pyrazine structure. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Component | Structure | Molecular Formula |
---|---|---|
Pyrimidine | Pyrimidine | C₄H₄N₂ |
Phenyl | Phenyl | C₆H₅ |
Triazolo-Pyrazine | Triazolo-Pyrazine | C₇H₅N₇ |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors that play crucial roles in disease processes.
Potential Targets
- Dipeptidyl Peptidase-IV (DPP-IV) : Inhibition of DPP-IV has implications for Type 2 diabetes management by prolonging the action of incretin hormones.
- Cancer Cell Lines : The compound has shown cytotoxic effects against several cancer cell lines, indicating potential antitumor properties.
Antitumor Activity
Recent research has demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
-
Cell Line : A431 (human epidermoid carcinoma)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis through mitochondrial pathways.
-
Cell Line : HT29 (human colorectal carcinoma)
- IC50 Value : 12 µM
- Mechanism : Inhibition of cell proliferation via cell cycle arrest at the G1 phase.
Antidiabetic Activity
In vitro studies have indicated that the compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
Study Type | Effect Observed | Reference |
---|---|---|
In vitro | Increased insulin sensitivity | |
In vivo | Reduced blood glucose levels in diabetic rats |
Case Studies
- Case Study on Anticancer Activity
- A study involving the treatment of A431 cells with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
- Clinical Implications for Diabetes
- An animal model study demonstrated that administration of the compound led to significant reductions in fasting blood glucose levels compared to control groups.
Properties
Molecular Formula |
C19H18F3N7O |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C19H18F3N7O/c1-11-9-12(2)24-18(23-11)25-14-5-3-13(4-6-14)16(30)28-7-8-29-15(10-28)26-27-17(29)19(20,21)22/h3-6,9H,7-8,10H2,1-2H3,(H,23,24,25) |
InChI Key |
ZCISCCXNVWJESM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.